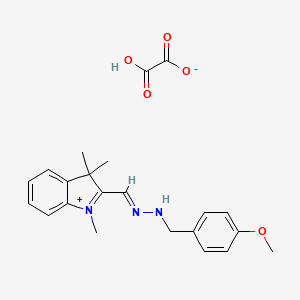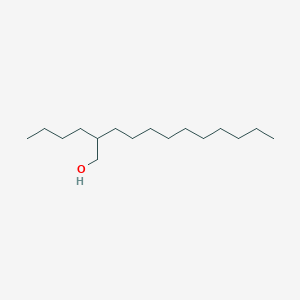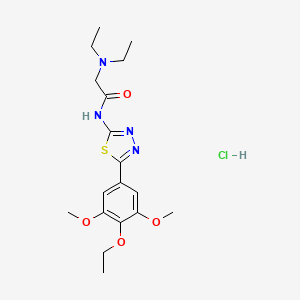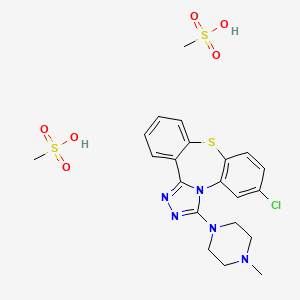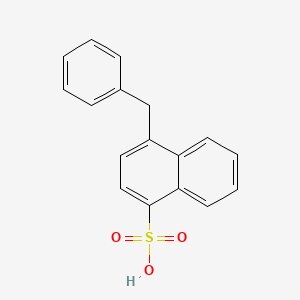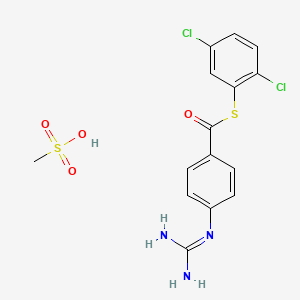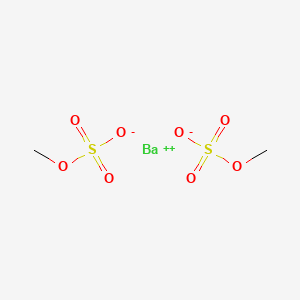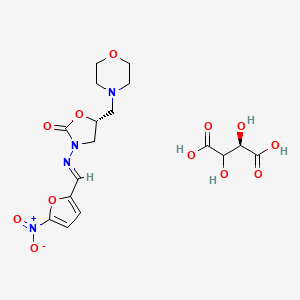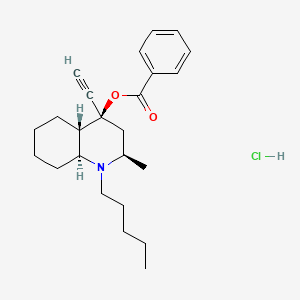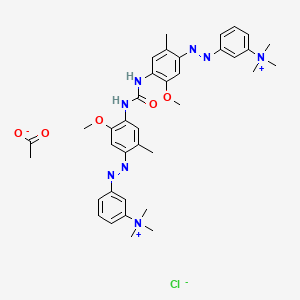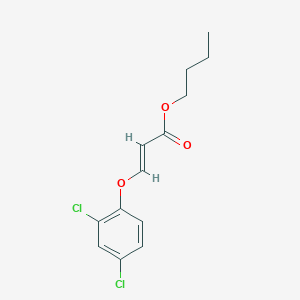
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is known for its application in agricultural chemistry, particularly as a herbicide. The compound is characterized by the presence of a butyl ester group and a dichlorophenoxy moiety, which contribute to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and butanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Explored for potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The herbicidal action of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar mode of action but different chemical structure.
2,4-DB (4-(2,4-dichlorophenoxy)butyric acid): A related compound with a butyric acid moiety instead of a propenoate group.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, stability, and overall herbicidal efficacy.
Properties
CAS No. |
53548-39-3 |
|---|---|
Molecular Formula |
C13H14Cl2O3 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
butyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-3-7-18-13(16)6-8-17-12-5-4-10(14)9-11(12)15/h4-6,8-9H,2-3,7H2,1H3/b8-6+ |
InChI Key |
KOKWSPPLSBWDDM-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


